molecular formula C14H13N3OS2 B2538369 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448122-52-8

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2538369
CAS No.: 1448122-52-8
M. Wt: 303.4
InChI Key: MJWQFXTZDFIDJQ-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a pyrazole moiety via an ethyl spacer. The thiophene and pyrazole rings are aromatic heterocycles known for their electron-rich properties, making them critical in medicinal chemistry for interactions with biological targets. The compound’s structure combines two thiophene units (one in the carboxamide and another in the pyrazole substituent), which may enhance π-π stacking interactions in receptor binding.

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c18-14(13-4-2-10-20-13)15-6-8-17-7-5-11(16-17)12-3-1-9-19-12/h1-5,7,9-10H,6,8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQFXTZDFIDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazolines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antibacterial Properties

The compound has shown promising antibacterial activity, particularly due to the presence of the thiophene and pyrazole rings which enhance its binding affinity to biological targets. It mimics para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase and thereby disrupting folic acid synthesis.

Antitumor Activity

Research has indicated that thiophene-based compounds can exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have been investigated for their ability to inhibit DNA synthesis in cancer cells without affecting protein synthesis . The mechanisms behind this include interactions with key kinases involved in tumorigenesis, making these compounds potential candidates for cancer therapy.

Drug Development

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance pharmacological properties, including selectivity and potency against specific biological targets.

Nonlinear Optical Properties

The compound's unique electronic structure also makes it suitable for applications in nonlinear optics. Studies have suggested that thiophene-based compounds exhibit interesting nonlinear optical properties, which could be harnessed in photonic devices .

Case Studies and Research Findings

Several studies have documented the synthesis and application of thiophene-based pyrazole derivatives:

  • Synthesis and Characterization : A study published in Drug Design, Development and Therapy detailed the synthesis of various thiophene derivatives and their characterization using spectroscopic methods. The results indicated that these compounds possess significant biological activity against various cancer cell lines .
  • Antioxidant Activity : Research has shown that derivatives of thiophene carboxamides exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of developing therapeutic agents for diseases associated with oxidative damage .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets, providing insights into their mechanism of action and potential therapeutic effects .

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene-Pyrazole Motifs

Several structurally related compounds are documented in the evidence, enabling comparative analysis:

Compound Name/ID Key Substituents/Modifications Molecular Formula Key Properties/Findings
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl) derivatives (85–93) Sulfonamide-linked benzothiazole-thiophene hybrids with pyrazole or morpholine substituents Varies (e.g., C₁₆H₁₃N₃O₂S₂ for compound 85) NMR data confirms planar aromatic systems; substituents influence solubility and target affinity.
N-(4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl)thiophene-2-carboxamide Trifluoromethylpyrazole-phenyl-thiophene carboxamide C₁₅H₁₀F₃N₃OS Molecular mass 337.32 g/mol; fluorinated groups enhance metabolic stability.
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitroaniline-thiophene carboxamide C₁₁H₈N₂O₃S Dihedral angles (8.5–13.5°) between aromatic rings affect crystal packing and solubility.
5-Nitrothiophene-2-carboxamide derivatives Nitrothiophene linked to substituted thiazoles C₁₆H₁₀F₃N₃O₄S₂ (e.g.) Purity varies (42–99%); nitro groups enhance antibacterial activity but reduce solubility.

Key Comparative Insights

  • Bioactivity : Compounds with sulfonamide linkages (e.g., 85–93) exhibit potent inhibitory activity against anthrax lethal factor, attributed to their planar aromatic systems and hydrogen-bonding sulfonamide groups . In contrast, nitrothiophene carboxamides show narrow-spectrum antibacterial activity via mechanisms involving nitro group redox interactions .
  • Structural Flexibility : The dihedral angles between aromatic rings (e.g., 8.5–13.5° in N-(2-nitrophenyl)thiophene-2-carboxamide) influence molecular conformation and crystal packing, which may correlate with bioavailability .
  • Substituent Effects : Fluorinated or trifluoromethyl groups (e.g., in ) improve metabolic stability and lipophilicity, whereas nitro groups () enhance reactivity but may increase toxicity.

Physicochemical Properties

  • Solubility : Sulfonamide-linked derivatives () exhibit moderate solubility in polar solvents due to hydrogen-bonding capacity, while nitrothiophenes () show lower solubility due to hydrophobic nitro groups.
  • Synthetic Feasibility : The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide likely involves coupling reactions similar to those for compound 189 (), where HATU-mediated amidation is employed.

Limitations and Contradictions

  • Purity Variability : Nitrothiophene derivatives in show stark purity differences (42% vs. 99.05%), suggesting sensitivity to reaction conditions.
  • Biological Data Gaps : While anthrax inhibitors () and antibacterials () are well-characterized, data on the target compound’s specific bioactivity remain absent.

Implications for Drug Design

The comparison underscores the importance of balancing aromatic planararity, substituent polarity, and metabolic stability in designing thiophene-pyrazole hybrids. Fluorinated or sulfonamide groups enhance drug-like properties, while nitro groups may be reserved for targeted antibacterial applications.

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes thiophene and pyrazole moieties, which are known for their pharmacological properties. The synthesis typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a suitable 1,3-diketone or thiophene derivative.
  • Introduction of the Thiophene Group : This is achieved through cross-coupling reactions, such as Suzuki or Stille coupling.
  • Formation of the Carboxamide : The final step involves coupling the intermediate with thiophene-2-carboxylic acid using coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : For example, certain derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. For instance, some derivatives were identified as selective COX-2 inhibitors, which are crucial in managing pain and inflammation .

Antitumor Activity

This compound has potential antitumor properties. Pyrazole derivatives have been linked with inhibition of key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase . This suggests that this compound may serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrazole compounds, providing insights into structure-activity relationships (SAR):

CompoundActivityReference
7bAntimicrobial (MIC: 0.22 μg/mL)
150dCOX-2 Inhibition (SI > 189)
9mAntifungal (higher activity than boscalid)

These findings underscore the versatility of pyrazole derivatives in medicinal chemistry.

The biological activity of this compound is thought to involve specific interactions with molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, resulting in therapeutic effects.

Q & A

Q. Key Variables :

  • Solvent polarity (DMF vs. ethanol) affects reaction rates and byproduct formation.
  • Temperature control during cyclization (e.g., 80°C for thiadiazole derivatives) minimizes decomposition .

Q. Advanced Research Focus

  • IR Spectroscopy : Confirm amide C=O stretch (1640–1680 cm⁻¹) and pyrazole N–H bending (1550 cm⁻¹) . Discrepancies may arise from tautomeric equilibria in the pyrazole ring.
  • ¹H/¹³C NMR : Assign thiophene protons (δ 6.8–7.5 ppm) and ethyl linker protons (δ 3.2–4.1 ppm). Dynamic effects in DMSO-d₆ may require variable-temperature NMR .
  • X-ray Crystallography : SHELXL refinement (–2) identifies dihedral angles between thiophene and pyrazole rings (e.g., 8.5–13.5°), critical for assessing planarity and π-π stacking potential .

Contradiction Handling : If NMR data conflicts with crystallography (e.g., proton multiplicity vs. crystal symmetry), use DFT calculations (B3LYP/6-311G**) to model conformers .

What strategies address discrepancies in biological activity data across studies?

Q. Advanced Research Focus

  • In Vitro Assays : Standardize protocols for antimicrobial (MIC) or cytotoxic (IC₅₀) testing. For example, pH-dependent activity in thiadiazole derivatives requires buffered media (pH 7.4 vs. 5.5) .
  • Data Normalization : Compare results against positive controls (e.g., roscovitine for kinase inhibition ) and account for batch-to-batch purity variations (HPLC >98%).

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to CDK5/p25 (PDB: 1UNL). Pyrazole and thiophene moieties may occupy hydrophobic pockets, while the carboxamide forms H-bonds with Lys33 .
  • MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns, identifying critical residues (e.g., Asp144 in ATP-binding sites) .

What are the challenges in crystallizing this compound, and how can SHELX refine problematic datasets?

Q. Advanced Research Focus

  • Crystallization Issues : Poor diffraction due to flexible ethyl linker. Optimize via vapor diffusion with DMF/water (1:3 ratio) .
  • SHELX Refinement : Use TWINABS for twinned crystals and ISOR to model disorder in thiophene rings. Example SHELXL commands:
  L.S. 10  
  WGHT 0.1  

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Basic Research Focus

  • Core Modifications : Replace thiophene with furan (lower logP) or add electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity .
  • Substituent Effects : Compare pyrazole N-alkyl vs. aryl groups on solubility (e.g., logD reduction with –OH substituents ).

What analytical methods quantify impurities in synthesized batches?

Q. Basic Research Focus

  • HPLC-DAD : Use C18 columns (ACN/water gradient) to detect unreacted thiophene-2-carboxylic acid (RT: 4.2 min) .
  • LC-MS : Identify byproducts (e.g., ethyl ester hydrolysis products, m/z +18) .

How does the compound’s electronic structure influence reactivity in further derivatization?

Q. Advanced Research Focus

  • DFT Calculations : HOMO (-5.8 eV) localized on pyrazole, enabling electrophilic substitution. LUMO (-1.2 eV) on thiophene guides nucleophilic attacks .
  • Experimental Validation : Bromination at thiophene C5 occurs preferentially (yield: 82%) under mild conditions (NBS, CCl₄) .

What are the compound’s stability profiles under physiological conditions?

Q. Basic Research Focus

  • pH Stability : Degrades <5% in PBS (pH 7.4, 37°C, 24h) but hydrolyzes rapidly in acidic media (pH 2.0, t₁/₂ = 3h) due to amide cleavage .
  • Light Sensitivity : Thiophene rings undergo photooxidation; store in amber vials under N₂ .

How to validate target engagement in cellular assays?

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to CDK5 in HEK293 lysates by observing ΔTₘ shifts (+4°C at 10 µM) .
  • Fluorescence Polarization : Competes with FITC-labeled ATP (Kd = 2.1 µM) in kinase inhibition assays .

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